An In-depth Technical Guide to the Physical Properties of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
An In-depth Technical Guide to the Physical Properties of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Introduction
The structure combines the distinct characteristics of a fluorous phase—conferred by the nonafluoro-segment—with the reactive potential of the dibromo-segment, making it a potentially valuable intermediate in organic synthesis.
Molecular Structure and Characteristics
The defining feature of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is its segmented nature. The molecule consists of a six-carbon chain where the first four carbons are heavily fluorinated, and the fifth and sixth carbons are substituted with bromine atoms.
-
Chemical Formula: C₆H₃Br₂F₉
-
Structure: CF₃-CF₂-CF₂-CF₂-CHBr-CH₂Br
-
SMILES String: C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(Br)CBr
The carbon-fluorine bonds are exceptionally strong and short, leading to high thermal and chemical stability in the fluorinated portion of the molecule. In contrast, the carbon-bromine bonds are weaker and more labile, serving as reactive sites for nucleophilic substitution or elimination reactions.
Caption: Molecular structure of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane.
Core Physical Properties: An Analytical Estimation
The physical properties of this molecule are dictated by a balance between the non-polar, low-polarizability fluorinated segment and the heavier, more polarizable dibrominated segment. The following table provides estimated values based on data from analogous compounds.
| Property | Estimated Value | Rationale & Comparative Analysis |
| Molecular Formula | C₆H₃Br₂F₉ | - |
| Molecular Weight | 424.88 g/mol | Calculated from atomic weights. |
| Boiling Point | 155 - 175 °C | Higher than its perfluorinated analog, 1,6-dibromododecafluorohexane (~142 °C), due to the introduction of C-H bonds allowing for some dipole interactions, but lower than its non-fluorinated analog, 1,6-dibromohexane (~243 °C[1]), which has significantly stronger London dispersion forces. |
| Melting Point | Low; likely liquid at STP | The molecule is asymmetric and contains a flexible alkyl chain, which typically leads to low melting points. For comparison, 1,6-dibromohexane melts at -2.5 °C. Heavy fluorination can sometimes raise melting points, but the overall structure does not favor efficient crystal packing. |
| Density | ~2.0 - 2.2 g/cm³ | Halogenated compounds are significantly denser than water. The density is expected to be comparable to or slightly higher than its perfluorinated analog (~2.1 g/cm³) and significantly higher than its non-fluorinated analog (~1.59 g/mL).[1][2] |
| Solubility | Insoluble in water.[3] Soluble in fluorous and some halogenated solvents. Low solubility in common organic solvents. | The highly fluorinated segment makes the molecule both hydrophobic and lipophobic, a characteristic of "fluorous" compounds.[4] It will exhibit low solubility in both water and hydrocarbon-based solvents like hexane.[5][6][7] |
| Vapor Pressure | Low at room temperature | Consistent with a relatively high estimated boiling point. |
In-Depth Analysis of Physicochemical Behavior
Intermolecular Forces and Boiling Point
The boiling point is a direct reflection of the strength of intermolecular forces. For 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane, these forces are a complex interplay:
-
London Dispersion Forces (LDFs): These are the primary intermolecular forces. The large and electron-rich bromine atoms are highly polarizable, contributing significantly to LDFs. This is the main reason why 1,6-dibromohexane has a very high boiling point (243 °C).[1]
-
Dipole-Dipole Interactions: The C-F and C-Br bonds are polar. However, the dense sheath of fluorine atoms in the perfluorobutyl group has very low polarizability, weakening its interaction with neighboring molecules. The dibromoethyl end is more polar and contributes more to dipole-dipole interactions.
-
"Fluorous" Effect: Perfluorinated segments of molecules tend to self-associate and phase-separate from hydrocarbon segments. This unique property governs its solubility and miscibility.
The presence of nine fluorine atoms adds substantial mass but weakens the overall intermolecular attractive forces compared to a hydrocarbon of similar size, due to the low polarizability of fluorine. The two bromine atoms, however, add significant mass and polarizability, which increases the boiling point. The final boiling point is a balance of these competing effects.
Solubility Profile: Hydrophobic, Lipophobic, and Fluorous Affinity
The solubility of this compound is best understood through the lens of "fluorous chemistry."
-
Aqueous Solubility: The molecule is highly non-polar and will be virtually insoluble in water. It cannot form hydrogen bonds, and the energy required to disrupt the hydrogen-bonding network of water is not compensated by solute-solvent interactions.[7]
-
Organic Solvent Solubility: Due to the low polarizability of the fluorinated chain, it is also "lipophobic," meaning it has low solubility in common non-polar organic solvents like hexane.
-
Fluorous and Halogenated Solvent Solubility: The compound will be most soluble in perfluorinated solvents (e.g., perfluorohexane) or other highly halogenated solvents where the intermolecular forces are of a similar nature and magnitude.
This tripartite solubility behavior (insoluble in water and oils, soluble in fluorous solvents) is a hallmark of highly fluorinated molecules and is critical for applications in biphasic catalysis or as specialty surfactants.[4]
Proposed Experimental Workflow for Property Determination
For a novel compound like this, a rigorous, multi-step process is required to synthesize, purify, and characterize its physical properties.
Caption: Workflow for the empirical determination of physical properties.
Methodology Steps:
-
Synthesis: A plausible route involves the radical-initiated addition of a brominating agent across the double bond of a suitable nonafluorohexene precursor.
-
Purification: Due to the expected high boiling point, vacuum distillation would be the preferred method for purification. Fluorous solid-phase extraction could also be employed to separate it from non-fluorinated impurities.
-
Structural Verification:
-
NMR Spectroscopy: ¹H NMR would confirm the presence and splitting of the -CHBr-CH₂Br protons. ¹⁹F NMR is crucial to verify the structure of the nonafluoro-segment. ¹³C NMR would confirm the carbon backbone.
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the exact molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
-
Physical Property Measurement:
-
Boiling Point: Determined by distillation at atmospheric pressure.
-
Density: Measured at a controlled temperature (e.g., 25 °C) using a pycnometer or a digital density meter.
-
Solubility: Determined by the shake-flask method, where an excess of the compound is agitated with a given solvent at a constant temperature until equilibrium is reached, followed by quantification of the dissolved amount.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is unavailable, prudent safety practices should be adopted based on the properties of similar brominated and fluorinated compounds.
-
Handling: Work in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8][9]
-
Hazards: Brominated organic compounds can be irritants and may have toxicological effects.[10][11] Although the fluorinated segment is generally inert, thermal decomposition at high temperatures can release hazardous substances like hydrogen fluoride (HF) and hydrogen bromide (HBr).
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and incompatible materials like aluminum.[12]
Conclusion
5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is a compound with a hybrid physicochemical nature. Its properties are dominated by the heavy, polarizable bromine atoms, which impart a high density and a moderately high boiling point, and by the inert, non-polarizable nonafluoro-segment, which dictates its unique "fluorous" solubility profile. This guide provides a robust, scientifically-grounded estimation of its key physical properties, offering a valuable resource for researchers intending to synthesize or utilize this molecule in advanced applications. Empirical verification of these properties is a necessary next step for its practical application.
References
-
PubChem. (n.d.). 1,6-Dibromohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,2,2,5,5,6,6,6-Decafluoro-3,4-bis(trifluoromethyl)hex-3-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Hexane, 1,6-dibromo-dodecafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Rebelo, L. P. N., et al. (2008). Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids. Green Chemistry. Retrieved from [Link]
-
CDC. (2024). Bromine. Centers for Disease Control and Prevention. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5 H )-one. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-Dibromododecafluorohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Quora. (2017). Why are fluoroalkanes not soluble in water?. Retrieved from [Link]
-
NJ Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dibromohexa-1,3-diyne. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdallah, E. I., & Saeed, A. E. M. (2014). Synthesis and biological activity of some 2, 5-dibromo- 3, 6- diamino- 1, 4- diones derivatives. Der Pharmacia Sinica. Retrieved from [Link]
-
Harris, T. D., & Christian, G. D. (1984). The solubilities of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. Retrieved from [Link]
Sources
- 1. 1,6-Dibromohexane | 629-03-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 629-03-8: 1,6-Dibromohexane | CymitQuimica [cymitquimica.com]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 11. icl-group-sustainability.com [icl-group-sustainability.com]
- 12. m.youtube.com [m.youtube.com]
